molecular formula C26H23ClN4O3 B1277381 CRTh2 antagonist 2

CRTh2 antagonist 2

Cat. No.: B1277381
M. Wt: 474.9 g/mol
InChI Key: CUNNBJJEJUDKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP-768 is a small molecule drug that acts as a selective and potent antagonist of the prostaglandin D2 receptor 2 (CRTH2). This compound has been primarily developed for its potential therapeutic applications in treating immune system diseases and respiratory diseases, such as asthma .

Mechanism of Action

Target of Action

The primary target of CRTh2 antagonist 2 is the Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTh2) . CRTh2 is a G-protein coupled receptor predominantly expressed on various cell types including eosinophils, mast cells, and basophils . It plays a significant role in orchestrating mechanisms of inflammation in allergies and asthma .

Mode of Action

This compound interacts with its target by blocking the activation of the CRTh2 receptor . This interaction inhibits the chemotaxis of Th2 lymphocytes, eosinophils, and basophils, potentiation of histamine release from basophils, production of inflammatory cytokines (IL-4, IL-5, and IL-13) by Th2 cells, eosinophil degranulation, and prevention of Th2 cell apoptosis .

Biochemical Pathways

The activation of CRTh2 leads to a reduction of intracellular cAMP and calcium mobilization . This results in the chemotaxis of Th2 lymphocytes, eosinophils, mast cells, and basophils .

Pharmacokinetics

It is known that crth2 antagonists are orally administered . More research is needed to provide a detailed outline of the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include blocking eosinophil activation and chemotaxis , reducing eosinophilia, nasal mucosal swelling, and clinical symptoms of allergic rhinitis . It also improves lung function and quality of life, and reduces asthma exacerbations and SABA use in asthmatics .

Action Environment

It is known that the efficacy of crth2 antagonists in asthma can be controversial, suggesting that individual patient characteristics or environmental factors may influence the compound’s action, efficacy, and stability . More research is needed to provide a detailed discussion on how environmental factors influence the compound’s action.

Biochemical Analysis

Biochemical Properties

CRTh2 antagonist 2 plays a crucial role in biochemical reactions by interacting with the CRTh2 receptor, a G protein-coupled receptor. This interaction inhibits the binding of prostaglandin D2 to the receptor, thereby preventing the downstream signaling pathways that lead to inflammation and allergic responses. The compound also interacts with various enzymes and proteins involved in the inflammatory response, such as eosinophils, basophils, and T-helper type 2 cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the activation and migration of eosinophils and basophils, which are key players in allergic inflammation. Additionally, this compound affects cell signaling pathways by blocking the CRTh2 receptor, leading to reduced production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13. This results in decreased gene expression related to inflammation and a reduction in cellular metabolism associated with allergic responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CRTh2 receptor, thereby preventing the activation of the receptor by prostaglandin D2. This inhibition blocks the G protein-coupled receptor signaling pathway, which is responsible for the chemotaxis and activation of immune cells. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, the compound may influence gene expression by modulating transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease with prolonged exposure due to potential degradation. Long-term studies have shown that this compound can maintain its inhibitory effects on immune cell activation and inflammation for extended periods, although the degree of inhibition may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and allergic responses without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to the inflammatory response. The compound interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby modulating metabolic flux and metabolite levels associated with inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions influence the localization and concentration of this compound, affecting its overall efficacy and activity in targeting the CRTh2 receptor .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with the CRTh2 receptor. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s activity and function, as they determine its accessibility to the CRTh2 receptor and other biomolecules involved in the inflammatory response .

Preparation Methods

The preparation of AP-768 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for AP-768 are designed to ensure high purity and yield, often involving multiple steps of purification and quality control .

Chemical Reactions Analysis

AP-768 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AP-768 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving CRTH2 antagonists.

    Biology: Investigated for its effects on immune cell signaling and inflammation.

    Medicine: Explored as a potential therapeutic agent for treating asthma and other respiratory diseases.

    Industry: Utilized in the development of new drugs targeting CRTH2 receptors.

Comparison with Similar Compounds

AP-768 is compared with other CRTH2 antagonists, such as:

    OC000459: Another CRTH2 antagonist with similar therapeutic applications.

    AZD1981: A compound that also targets CRTH2 receptors but with different pharmacokinetic properties.

The uniqueness of AP-768 lies in its high selectivity and potency as a CRTH2 antagonist, making it a promising candidate for further development in treating immune and respiratory diseases .

Properties

IUPAC Name

2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNNBJJEJUDKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The thus obtained methyl {4-chloro-6-(dimethylamino)-2-[4-(2-naphthoylamino)benzyl]pyrimidin-5-yl}acetate was dissolved in THF (1 mL) and treated with 1N NaOH (0.5 mL). The resulting biphasic mixture was stirred at room temperature for 14 hours at which time it was poured into water. The separated aqueous phase was washed with EtOAc and then acidified with 1N HCl and back extracted with EtOAc. The combined organic extracts was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product thus obtained was dissolved in a minimum volume of THF to which n-hexane was added. The separated precipitate was collected by suction, rinsed with n-hexane, and dried under vacuum to give (4-chloro-6-(dimethylamino)-2-[4-(2-naphthoylamino)benzyl]pyrimidin-5-yl}acetic acid (0.038 g, 40% yield) as a white powder.
Name
methyl {4-chloro-6-(dimethylamino)-2-[4-(2-naphthoylamino)benzyl]pyrimidin-5-yl}acetate
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1 mL
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0.5 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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